6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione
Description
Structural Characterization
Molecular Architecture and Crystallographic Analysis
6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione (C₈H₄Br₂N₂O₂) is a halogenated quinoxaline derivative with a bicyclic structure. The molecule features two bromine atoms at the 6- and 7-positions of the quinoxaline ring, two carbonyl groups at positions 2 and 3, and two nitrogen atoms in a partially saturated 1,4-dihydro configuration. The quinoxaline core comprises a fused benzene and pyrazine ring system, with the dihydro group introducing a non-planar conformation.
While direct crystallographic data for this specific compound is unavailable, structural analogs such as 6,7-dichloro-1,4-dihydroquinoxaline-2,3-dione exhibit intermolecular hydrogen bonding between carbonyl oxygen atoms and adjacent nitrogen atoms. This suggests that this compound may adopt a similar supramolecular arrangement, stabilized by weak C–H⋯O interactions. The absence of bulky substituents on the quinoxaline ring likely permits a planar or near-planar arrangement of the aromatic system, with deviations in the dihydro portion due to partial saturation.
Table 1: Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₄Br₂N₂O₂ | |
| Molecular Weight | 319.94 g/mol | |
| Key Functional Groups | Two Br atoms, two C=O |
Spectroscopic Identification
Spectroscopic data for this compound has been partially characterized through synthetic intermediates and related compounds. Key findings include:
Nuclear Magnetic Resonance (NMR)
In the ¹H NMR spectrum of structurally similar 6,7-dibromo-1-methyl-1,4-dihydroquinoxaline-2,3-dione, distinct peaks are observed:
- δ 12.11 ppm (s, 1H): Exchangeable proton from the dihydro NH group.
- δ 7.68 ppm (s, 1H): Aromatic proton adjacent to bromine substituents.
- δ 7.42 ppm (s, 1H): Aromatic proton in the quinoxaline ring.
For the parent compound (without methyl substitution), the NH proton remains upfield-shifted due to hydrogen bonding, while aromatic protons show deshielding effects from electron-withdrawing bromine atoms.
Table 2: Comparative NMR Data for Quinoxaline Derivatives
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to display:
- Strong absorption at ~1688 cm⁻¹ (C=O stretching).
- Peaks at ~1476 and 1377 cm⁻¹ (C–Br stretching and aromatic C–N vibrations).
These features align with other halogenated quinoxalinediones, where carbonyl groups exhibit consistent stretching frequencies despite varying substituents.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) of the sodium adduct ([M + Na]⁺) for a related brominated quinoxaline derivative yields m/z 356.8668 (calculated) and 356.8671 (observed). For the target compound, the molecular ion ([M]⁺) is anticipated at m/z 319.94, with fragmentation patterns dominated by loss of Br atoms (m/z 261.94 and 203.94).
Comparative Analysis with Related Quinoxaline Derivatives
Structural Variations
The electronic and steric effects of halogen substituents significantly influence the physicochemical properties of quinoxalinediones. Key comparisons include:
| Property | 6,7-Dibromo (Target) | 6,7-Dichloro (CID 1845) | 6,7-Difluoro (CID 822839) |
|---|---|---|---|
| Molecular Weight | 319.94 g/mol | 231.03 g/mol | 198.13 g/mol |
| Electron-Withdrawing Strength | Strong (Br) | Moderate (Cl) | Weak (F) |
| Aromatic Ring Planarity | Partially saturated | Partially saturated | Partially saturated |
Spectral Shifts
The replacement of bromine with chlorine or fluorine alters spectroscopic signatures:
- ¹H NMR : Upfield shifts in aromatic protons occur with less electronegative halogens (e.g., δ ~7.7 ppm for Br vs. δ ~7.3 ppm for F).
- IR : C=O stretching frequencies remain relatively constant (~1680–1700 cm⁻¹), while C–X (X = Br, Cl, F) vibrations shift significantly (Br: ~500–600 cm⁻¹; Cl: ~600–800 cm⁻¹; F: ~1000–1200 cm⁻¹).
Reactivity Trends
Bromine’s larger size and lower electronegativity compared to chlorine or fluorine make this compound more susceptible to nucleophilic substitution reactions. This contrasts with difluoro derivatives, which exhibit higher stability due to fluorine’s strong electron-withdrawing effects.
Properties
IUPAC Name |
6,7-dibromo-1,4-dihydroquinoxaline-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2O2/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5/h1-2H,(H,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXPGHAWNRHHJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)NC(=O)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione typically involves the bromination of 1,4-dihydroquinoxaline-2,3-dione. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as acetic acid or chloroform under controlled temperature conditions to ensure selective bromination at the 6 and 7 positions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 6,7-dihydroxy-1,4-dihydroquinoxaline-2,3-dione using reducing agents like sodium borohydride.
Oxidation Reactions: Oxidation can lead to the formation of quinoxaline-2,3-dione derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Reduction: Sodium borohydride in an alcohol solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Substitution: Formation of 6,7-disubstituted quinoxaline-2,3-dione derivatives.
Reduction: Formation of 6,7-dihydroxy-1,4-dihydroquinoxaline-2,3-dione.
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Neuroprotective Properties:
6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione has been studied for its neuroprotective effects against various neurodegenerative diseases. It acts as an antagonist at the glycine binding site of NMDA receptors, which plays a crucial role in excitatory neurotransmission. This antagonism can help prevent neuronal loss associated with conditions such as ischemia and neurodegenerative diseases like Alzheimer's and amyotrophic lateral sclerosis (ALS) .
Analgesic and Anticonvulsant Effects:
The compound has also demonstrated analgesic properties by inhibiting pain responses in animal models. In studies involving formalin-induced licking behavior in rodents, this compound showed a dose-dependent reduction in pain responses . Its anticonvulsant effects are attributed to its ability to modulate excitatory neurotransmission, making it a candidate for treating epilepsy and other seizure disorders .
Neuropharmacological Research
Mechanism of Action:
The mechanism by which this compound exerts its effects involves competitive antagonism at the NMDA receptor's glycine site. This action not only helps in reducing excitotoxicity but also enhances the therapeutic potential of other neuroprotective agents when used in combination therapies .
Case Study: Neuroprotection in Ischemia
A notable study investigated the protective effects of this compound in gerbils subjected to bilateral carotid occlusion. The results indicated that pre-treatment with this compound significantly improved locomotor activity post-ischemia compared to control groups . This suggests its potential utility in acute ischemic events.
Pharmaceutical Development
Formulation and Solubility:
Research has focused on enhancing the solubility of this compound through the development of ammonium salts. These formulations have shown improved bioavailability and efficacy in preclinical models .
Therapeutic Combinations:
The compound is being explored for use in combination with other drugs to enhance therapeutic outcomes in neurodegenerative diseases. For instance, its synergistic effects with cholinesterase inhibitors are under investigation for treating Alzheimer's disease .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets. For instance, as a DAAO inhibitor, it binds to the active site of the enzyme, preventing the oxidation of d-amino acids. This inhibition can modulate the levels of neurotransmitters in the brain, offering potential therapeutic benefits for neurological conditions .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethyl-1,4-dihydroquinoxaline-2,3-dione: Similar structure but with methyl groups instead of bromine atoms.
6,7-Dinitro-1,4-dihydroquinoxaline-2,3-dione: Contains nitro groups instead of bromine atoms.
Uniqueness
6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Biological Activity
6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione is a compound of significant interest in medicinal chemistry due to its biological activities, particularly as a glycine receptor antagonist. This article synthesizes existing research findings regarding its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
This compound is characterized by the presence of bromine substituents at positions 6 and 7 of the quinoxaline ring. This structural modification is crucial for its interaction with various biological targets.
The primary mechanism of action for this compound involves its high affinity for the glycine binding site on NMDA receptors. It has been shown to selectively block excitatory neurotransmission mediated by these receptors without eliciting side effects typically associated with other NMDA antagonists such as PCP (phencyclidine) .
Antagonistic Effects
Research indicates that this compound effectively inhibits glycine-induced currents in neuronal cultures. It acts as a competitive antagonist at the strychnine-insensitive glycine binding sites associated with NMDA receptors . This property makes it a candidate for treating conditions characterized by excessive excitatory neurotransmission such as epilepsy and neurodegenerative disorders.
Neuroprotective Effects
The compound has demonstrated neuroprotective properties in various experimental models. For example, it has been studied for its potential to mitigate neuronal loss associated with ischemic events and neurodegenerative diseases such as Alzheimer’s and amyotrophic lateral sclerosis .
Analgesic Properties
In animal models, this compound has shown efficacy in reducing pain responses. It was reported to prevent formalin-induced pain in mice with an effective dose (ED50) of 5 mg/kg . This suggests potential applications in pain management therapies.
Study on Neurodegeneration
A study highlighted the compound's ability to protect against neuronal degeneration caused by excitotoxicity. The administration of this compound significantly reduced cell death in models of glutamate-induced toxicity .
Anticancer Activity
While primarily studied for its neurological effects, some derivatives of quinoxaline compounds have exhibited anticancer properties. Investigations into related compounds suggest that modifications can lead to enhanced cytotoxicity against various cancer cell lines .
Data Table: Biological Activities of this compound
Q & A
Q. What are the standard synthetic routes for 6,7-Dibromo-1,4-dihydroquinoxaline-2,3-dione, and how can purity be validated?
Methodological Answer: The synthesis typically involves condensation of a brominated 1,2-diamine with a brominated 1,2-diketone. For example, reacting 4,5-dibromo-o-phenylenediamine with a dibrominated glyoxal derivative in a polar solvent (e.g., ethanol or acetic acid) under reflux. Cyclization occurs via nucleophilic attack of the amine on the carbonyl groups, followed by dehydration.
Q. How can researchers assess the thermal stability of this compound under experimental conditions?
Methodological Answer: Perform thermogravimetric analysis (TGA) at a heating rate of 10°C/min under nitrogen. Monitor decomposition temperatures and correlate with differential scanning calorimetry (DSC) to detect endothermic/exothermic events. Accelerated aging studies (40–80°C, 75% humidity) over 4–8 weeks can simulate long-term stability. Use HPLC to track degradation products (e.g., debrominated derivatives) .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
Methodological Answer:
- NMR: - and -NMR in DMSO-d6 to resolve aromatic protons and carbonyl carbons. -NMR should show two singlet peaks for equivalent bromine-substituted aromatic protons.
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion [M+H] (expected m/z ~355–357 for isotopes).
- X-ray Crystallography: Single-crystal analysis to resolve bond angles and confirm planarity of the quinoxaline core .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
Methodological Answer: Apply a 2 factorial design to test variables: temperature (60–100°C), solvent (ethanol vs. DMF), catalyst (p-toluenesulfonic acid vs. no catalyst), and reaction time (6–12 hrs). Use ANOVA to identify significant factors. For example, a study might reveal that ethanol and 80°C maximize yield (85%) while minimizing side products. Response surface methodology (RSM) can further refine optimal conditions .
Q. How do computational methods predict the reactivity of bromine substituents in electrophilic substitution reactions?
Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density and Fukui indices. Bromine’s electron-withdrawing effect directs electrophiles to the meta positions. Compare with experimental results (e.g., nitration or sulfonation) to validate computational predictions. Solvent effects (PCM model) can refine accuracy .
Q. How should researchers resolve contradictions between theoretical and experimental data on this compound’s solubility?
Methodological Answer: If experimental solubility in DMSO (e.g., 25 mg/mL) conflicts with COSMO-RS predictions, conduct controlled solubility tests at multiple temperatures (10–50°C) and use Hansen solubility parameters to identify mismatches. Cross-validate with molecular dynamics simulations to assess solvent-solute interactions. Publish discrepancies with error margins to guide future studies .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
Methodological Answer:
- Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor reaction progression.
- Design of Experiments (DoE): Use a split-plot design to account for raw material variability (e.g., bromine purity).
- Statistical Process Control (SPC): Track critical quality attributes (CQA) like yield and impurity profiles across batches. Adjust parameters (e.g., stoichiometry ±2%) to maintain consistency .
Data Analysis & Mechanistic Studies
Q. How can kinetic studies elucidate the degradation pathways of this compound under acidic conditions?
Methodological Answer: Conduct pseudo-first-order kinetics in HCl (0.1–1.0 M) at 25–40°C. Monitor degradation via UV-Vis (λ = 280 nm) and LC-MS to identify intermediates (e.g., hydrolyzed diketone or debrominated products). Fit data to the Arrhenius equation to calculate activation energy () and propose a mechanism involving acid-catalyzed ring opening .
Q. What role do bromine substituents play in modulating this compound’s biological activity?
Methodological Answer: Compare IC values against non-brominated analogs in enzyme inhibition assays (e.g., kinase or protease targets). Use molecular docking (AutoDock Vina) to assess bromine’s steric and electronic effects on binding affinity. Correlate with Hammett σ values to quantify electron-withdrawing contributions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
